molecular formula C37H34N2Na2O9S3 B12402000 disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate

disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate

Cat. No.: B12402000
M. Wt: 792.9 g/mol
InChI Key: DGOBMKYRQHEFGQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

CI 42053 is synthesized from coal tar or petroleum derivatives. The synthetic route involves diazotization and coupling reactions, where precursor compounds are transformed into the desired dye molecule. The process includes the following steps :

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt reacts with another aromatic compound to form the dye.

    Purification: The resulting dye is purified to remove impurities, ensuring product quality.

Industrial production methods follow similar steps but on a larger scale, ensuring consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

CI 42053 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the dye into simpler compounds.

    Substitution: The aromatic rings in CI 42053 can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CI 42053 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CI 42053 involves its interaction with molecular targets in the formulation. As a colorant, it binds to specific sites within the product matrix, imparting its characteristic green color. The molecular pathways involved include the formation of stable complexes with other ingredients in the formulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C37H34N2Na2O9S3

Molecular Weight

792.9 g/mol

IUPAC Name

disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H36N2O9S3.2Na/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2

InChI Key

DGOBMKYRQHEFGQ-UHFFFAOYSA-L

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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